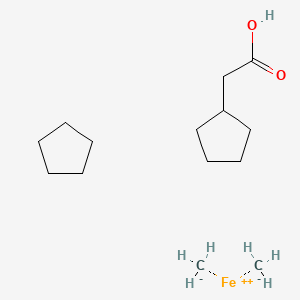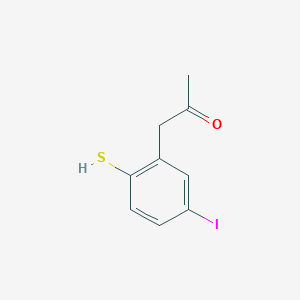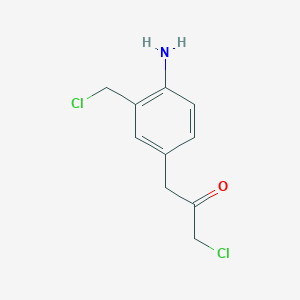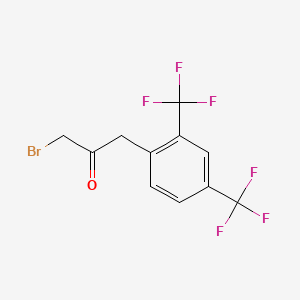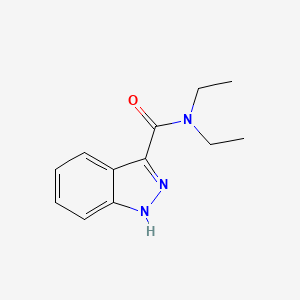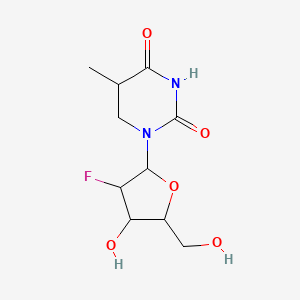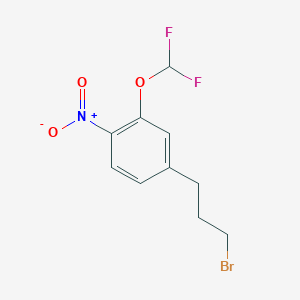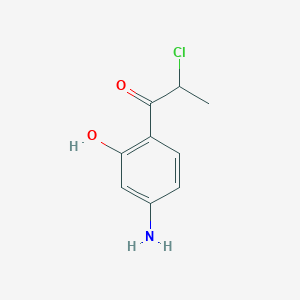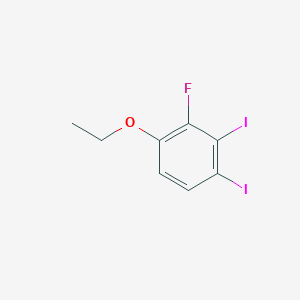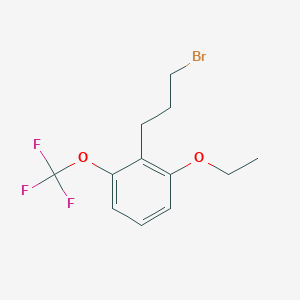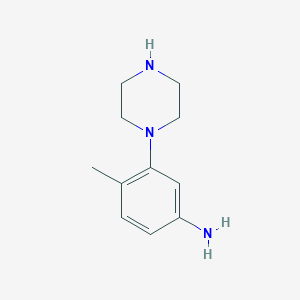
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine is a complex organic compound with a unique structure that includes a bromine atom and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the pyrazine ring.
Piperazine Ring Formation: Formation of the piperazine ring with the desired stereochemistry.
Coupling Reaction: Coupling the brominated pyrazine with the piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application, but it could include binding to enzymes or receptors, disrupting cellular processes, or inducing specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3-methylpyridin-2-amine
- 2-Bromo-5-methylpyridin-4-ol
- 6-Bromo-2,3-dimethylpyridine
Uniqueness
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific combination of a bromine atom and a stereochemically defined piperazine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C10H16BrN5 |
|---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
3-bromo-6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyrazin-2-amine |
InChI |
InChI=1S/C10H16BrN5/c1-6-4-16(5-7(2)14-6)8-3-13-9(11)10(12)15-8/h3,6-7,14H,4-5H2,1-2H3,(H2,12,15)/t6-,7+ |
InChI-Schlüssel |
USKRWZVWSXIGLB-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CN=C(C(=N2)N)Br |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CN=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
